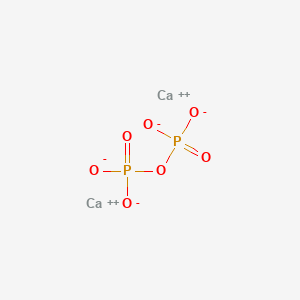
3,4-Dichloroisocoumarin
Descripción general
Descripción
La 3,4-Dicloroisocomarina es un compuesto químico que pertenece a la clase de las isocomarinas, caracterizado por la sustitución de átomos de cloro en las posiciones 3 y 4 del anillo de isocomarina. Es conocido por sus potentes efectos inhibitorios sobre las serina proteasas, lo que lo convierte en una herramienta valiosa en la investigación bioquímica .
Mecanismo De Acción
La 3,4-Dicloroisocomarina ejerce sus efectos inhibiendo irreversiblemente las serina proteasas. El compuesto reacciona con el sitio activo de la enzima, liberando una porción de cloruro de acilo que acilata otro residuo del sitio activo. Esta reacción bloquea la actividad de la enzima, impidiéndole catalizar su sustrato .
Análisis Bioquímico
Biochemical Properties
3,4-Dichloroisocoumarin interacts with serine proteases, a type of enzyme that breaks down proteins and peptides. The compound reacts with these enzymes to release an acylchloride moiety that can acylate another active site residue . This interaction effectively inhibits the activity of the serine protease, preventing it from breaking down proteins .
Cellular Effects
In cellular contexts, this compound has been shown to block apoptotic internucleosomal DNA cleavage in thymocytes without the involvement of endonucleases . This suggests that this compound can influence cell function by interfering with apoptosis, a process of programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of serine proteases. The compound reacts with the enzyme to release an acylchloride moiety, which then acylates another active site residue . This process effectively inhibits the enzyme’s activity, preventing it from breaking down proteins and peptides .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound is effective at concentrations ranging from 5-100 µM and has a half-life of 20 minutes at pH 7.5 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 3,4-Dicloroisocomarina típicamente implica la cloración de derivados de isocomarina. Un método común incluye la reacción de isocomarina con gas cloro en presencia de un catalizador. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de disolventes como el diclorometano para facilitar el proceso de cloración .
Métodos de producción industrial
La producción industrial de la 3,4-Dicloroisocomarina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de agentes clorantes y catalizadores de grado industrial para garantizar un alto rendimiento y pureza. La reacción se lleva a cabo en grandes reactores con control preciso de la temperatura y la presión para optimizar la eficiencia de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
La 3,4-Dicloroisocomarina experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.
Oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, dependiendo de los reactivos utilizados.
Reactivos y condiciones comunes
Sustitución: Reactivos como metóxido de sodio o terc-butóxido de potasio en disolventes como metanol o dimetilsulfóxido se utilizan comúnmente.
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio o trióxido de cromo.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varias isocomarinas sustituidas y sus derivados, que pueden ser utilizados posteriormente en diferentes aplicaciones químicas y farmacéuticas .
Aplicaciones Científicas De Investigación
La 3,4-Dicloroisocomarina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para crear moléculas complejas.
Biología: El compuesto se emplea para estudiar la inhibición enzimática, particularmente las serina proteasas, que desempeñan papeles cruciales en varios procesos biológicos.
Medicina: La investigación sobre la 3,4-Dicloroisocomarina contribuye al desarrollo de agentes terapéuticos dirigidos a enfermedades relacionadas con proteasas.
Industria: Se utiliza en la producción de productos químicos y farmacéuticos especializados
Comparación Con Compuestos Similares
Compuestos similares
- 3,4-Dicloro-2-benzopiran-1-ona
- Derivados de 3,4-Dicloroisocomarina
Singularidad
La 3,4-Dicloroisocomarina es única debido a su potente e irreversible inhibición de las serina proteasas, lo que la distingue de otros derivados de isocomarina. Su reactividad específica con las serina proteasas la convierte en una herramienta valiosa en la investigación bioquímica y farmacéutica .
Propiedades
IUPAC Name |
3,4-dichloroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-5-3-1-2-4-6(5)9(12)13-8(7)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGXUUGGLDCZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199056 | |
| Record name | 3,4-Dichloroisocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51050-59-0 | |
| Record name | 3,4-Dichloroisocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051050590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-dichloroisocoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloroisocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloroisocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROISOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD08W1HH6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)








